molecular formula C7H5ClF2N2O B12960845 4-Chloro-2,6-difluorobenzohydrazide

4-Chloro-2,6-difluorobenzohydrazide

Cat. No.: B12960845
M. Wt: 206.58 g/mol
InChI Key: URGFBJRJWVJYTR-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorobenzohydrazide is an organic compound with the molecular formula C7H5ClF2N2O It is a derivative of benzoic acid, where the hydrazide group is substituted at the para position relative to the chlorine atom, and two fluorine atoms are substituted at the ortho positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-difluorobenzohydrazide typically involves the reaction of 4-Chloro-2,6-difluorobenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Chloro-2,6-difluorobenzoic acid+Hydrazine hydrateThis compound+Water\text{4-Chloro-2,6-difluorobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-Chloro-2,6-difluorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-difluorobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different functional groups.

    Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Condensation Reactions: Carbonyl compounds such as aldehydes or ketones are used, often under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where chlorine or fluorine atoms are replaced.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the hydrazide group.

    Condensation Reactions: Products include hydrazones, which are useful intermediates in organic synthesis.

Scientific Research Applications

4-Chloro-2,6-difluorobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the development of bioactive compounds, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-difluorobenzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,6-difluorobenzoic acid: A precursor in the synthesis of 4-Chloro-2,6-difluorobenzohydrazide.

    4-Chloro-2,6-difluorobenzaldehyde: Another related compound with similar structural features.

    2,6-Dichloro-4-fluorobenzaldehyde: A compound with similar halogen substitution patterns.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. The hydrazide group also provides a versatile functional group for further chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H5ClF2N2O

Molecular Weight

206.58 g/mol

IUPAC Name

4-chloro-2,6-difluorobenzohydrazide

InChI

InChI=1S/C7H5ClF2N2O/c8-3-1-4(9)6(5(10)2-3)7(13)12-11/h1-2H,11H2,(H,12,13)

InChI Key

URGFBJRJWVJYTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)NN)F)Cl

Origin of Product

United States

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